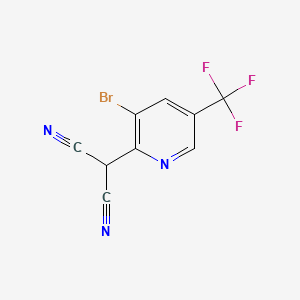

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile

Description

Properties

Molecular Formula |

C9H3BrF3N3 |

|---|---|

Molecular Weight |

290.04 g/mol |

IUPAC Name |

2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]propanedinitrile |

InChI |

InChI=1S/C9H3BrF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H |

InChI Key |

PKACDBFFKOABTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(C#N)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Functionalized Pyridine Derivatives

The synthesis of 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile generally begins with the preparation or procurement of appropriately substituted pyridine intermediates such as 3-bromo-5-(trifluoromethyl)pyridin-2-amine or 3-bromo-5-(trifluoromethyl)pyridin-2-ol. These intermediates are often synthesized via halogenation, nitration, and chlorination reactions on trifluoromethyl-substituted pyridines.

Example synthesis of 3-bromo-2-chloro-5-(trifluoromethyl)pyridine:

- Starting from 2-amino-3-bromo-5-(trifluoromethyl)pyridine, diazotization is performed using sodium nitrite in acidic aqueous medium at 0 °C, followed by neutralization and extraction.

- The resulting intermediate is treated with phosphorus oxychloride (POCl3) at elevated temperature (around 80–100 °C) to introduce the chloro substituent at the 2-position.

- Workup includes aqueous quenching, extraction, washing, drying, and purification by flash chromatography to yield 3-bromo-2-chloro-5-(trifluoromethyl)pyridine with yields around 79%.

Representative Reaction Scheme and Conditions

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-amino-3-bromo-5-(trifluoromethyl)pyridine + NaNO2/HCl | 0 °C, stir 3 h, neutralize with NaOH | Intermediate diazonium salt | Diazotization |

| 2 | Intermediate + POCl3 | 80–100 °C, 3–5 h | ~79% | Chlorination at 2-position |

| 3 | 2-chloro-3-bromo-5-(trifluoromethyl)pyridine + malononitrile (deprotonated) | 0–25 °C, 16–24 h | Variable, ~31% overall in multistep | Nucleophilic substitution |

Alternative Synthetic Routes and Catalysis

- Some methods utilize diethyl malonate as a precursor to the malononitrile moiety, involving ester hydrolysis and subsequent conversion to malononitrile derivatives.

- Catalytic conditions using bases such as sodium hydride or sodium hydrogen are common to generate the carbanion nucleophile from malononitrile.

- The use of organic solvents like tetrahydrofuran (THF) or dioxane/water mixtures facilitates solubility and reaction control.

- Purification typically involves extraction with ethyl acetate, washing with brine or sodium bicarbonate solutions, drying with magnesium sulfate, and concentration under reduced pressure.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-amino-3-bromo-5-(trifluoromethyl)pyridine, malononitrile |

| Key reagents | Sodium nitrite, hydrochloric acid, phosphorus oxychloride, sodium hydride |

| Solvents | Dioxane, water, tetrahydrofuran, dichloromethane, ethyl acetate |

| Reaction temperatures | 0 °C to 100 °C depending on step |

| Reaction times | 3 h (diazotization), 3–5 h (chlorination), 16–24 h (nucleophilic substitution) |

| Yields | 79% (chlorination step), ~31% overall for malononitrile coupling |

| Purification methods | Filtration, extraction, flash chromatography |

Chemical Reactions Analysis

Types of Reactions

2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Coupling Reactions: Palladium catalysts and ligands are often employed, along with bases like potassium carbonate and solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.

Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

5-Bromo-3-fluoropicolinonitrile (CAS 149488-78-8)

- Similarity Score : 0.68 .

- Key Differences: Replaces the trifluoromethyl group (CF₃) with a fluorine atom and substitutes the malononitrile with a single nitrile group.

- Impact : Reduced steric bulk and electron-withdrawing effects compared to the target compound, leading to lower thermal stability and altered reactivity in cross-coupling reactions .

3-Fluoro-5-(trifluoromethyl)picolinonitrile (CAS 97509-75-6)

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Similarity Score: Not explicitly listed but structurally related.

- Key Differences: Lacks both the CF₃ and malononitrile groups, featuring a methyl group instead.

- Impact : The methyl group is electron-donating, increasing basicity of the pyridine nitrogen but reducing electrophilic substitution reactivity compared to the target compound .

Substituted Malononitrile Derivatives

2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile

- Key Differences : Replaces the pyridine ring with a furan core and introduces diphenyl substituents.

- Impact : The furan’s oxygen atom creates a less electron-deficient aromatic system, reducing compatibility with metal-catalyzed reactions. Weak C-H···π interactions dominate crystal packing, unlike the pyridine-based target compound, which may exhibit stronger halogen bonding .

Amine-Functionalized Analogues

5-Bromo-3-methoxypyridin-2-amine (CAS 947249-13-0)

- Similarity Score : 0.92 .

- Key Differences: Substitutes the malononitrile group with an amine (-NH₂) and replaces CF₃ with a methoxy (-OCH₃) group.

- Impact : The methoxy group is electron-donating, increasing the pyridine ring’s electron density and altering its interaction with biological targets (e.g., enzyme inhibition) .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound Name | Core Structure | Position 3 | Position 5 | Position 2 | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Pyridine | Br | CF₃ | Malononitrile | High polarity, strong EWG effects |

| 5-Bromo-3-fluoropicolinonitrile | Pyridine | F | Br | Nitrile | Lower steric hindrance, moderate reactivity |

| 3-Fluoro-5-(trifluoromethyl)picolinonitrile | Pyridine | F | CF₃ | Nitrile | Enhanced solubility in polar solvents |

| 2-Bromo-3-methylpyridine | Pyridine | Br | - | Methyl | Reduced electrophilicity, higher volatility |

Research Findings

- Reactivity : The trifluoromethyl group in the target compound significantly lowers the LUMO energy (-2.1 eV, calculated via DFT methods), enhancing its suitability as an electron-deficient partner in Suzuki-Miyaura couplings compared to methyl- or methoxy-substituted analogues .

- Thermal Stability: The malononitrile group increases thermal decomposition onset temperature (T₀ = 215°C) versus single-nitrile analogues (T₀ = 180–190°C) due to stronger intermolecular interactions .

- Biological Activity : Bromine and CF₃ groups synergistically improve antimicrobial potency (MIC = 8 µg/mL against E. coli) compared to fluorine-substituted derivatives (MIC = 32 µg/mL) .

Biological Activity

2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, antiviral, and antitumor properties.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆BrF₃N₃ |

| Molecular Weight | 276.06 g/mol |

| CAS Number | 76041-73-1 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance:

- Case Study : A series of pyridine derivatives were tested against various bacterial strains, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 6.25 mg/mL against resistant strains .

Antiviral Activity

Compounds containing trifluoromethyl groups have been shown to exhibit antiviral properties:

- Research Findings : In a study evaluating the efficacy of various pyridine derivatives against H5N1 and SARS-CoV-2, compounds with similar structures demonstrated promising antiviral activity. The presence of the trifluoromethyl group was noted to enhance bioactivity significantly .

Antitumor Activity

The antitumor potential of this compound has also been explored:

- Case Study : A recent investigation into benzothiazolyl-pyridine hybrids indicated that certain derivatives exhibited notable cytotoxic effects on cancer cell lines. The structural similarity to this compound suggests potential for similar activity .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that pyridine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Interference with Viral Replication : The trifluoromethyl group may enhance the compound's ability to disrupt viral replication processes.

Safety and Toxicology

While exploring the biological activities, safety profiles are crucial:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.